A2B receptor antagonist 2

Beschreibung

Eigenschaften

IUPAC Name |

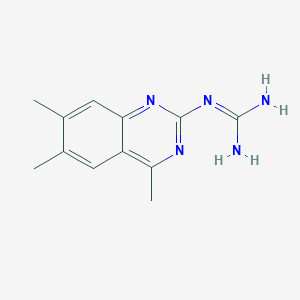

2-(4,6,7-trimethylquinazolin-2-yl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5/c1-6-4-9-8(3)15-12(17-11(13)14)16-10(9)5-7(6)2/h4-5H,1-3H3,(H4,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFQDHSRWWLJCBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N=C(N=C2C=C1C)N=C(N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30386127 | |

| Record name | GNF-Pf-1241 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30386127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

784-90-7 | |

| Record name | GNF-Pf-1241 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30386127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of A2B Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of A2B adenosine (B11128) receptor (A2BAR) antagonists. It delves into the receptor's signaling pathways, the quantitative pharmacology of selective antagonists, and detailed experimental protocols for their characterization.

Introduction to the A2B Adenosine Receptor

The A2B adenosine receptor is a G-protein coupled receptor (GPCR) that, under normal physiological conditions, is activated by adenosine at micromolar concentrations. Its expression can be upregulated in response to inflammatory and hypoxic conditions, making it a key therapeutic target for a range of pathologies including asthma, cancer, and diabetes. A2BAR antagonists are compounds that bind to the receptor and block the physiological effects of adenosine.

A2B Receptor Signaling Pathways

The A2B receptor is known to couple to multiple G-protein families, primarily Gs and Gq, leading to the activation of distinct downstream signaling cascades. This pleiotropic coupling allows for a diverse range of cellular responses depending on the cell type and physiological context.

Gs-Protein Coupled Signaling

Upon activation by an agonist, the A2B receptor can couple to the stimulatory G-protein, Gs. This initiates a signaling cascade that results in the production of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger.

-

Activation: The Gs alpha subunit activates adenylyl cyclase.

-

Second Messenger Production: Adenylyl cyclase catalyzes the conversion of ATP to cAMP.

-

Downstream Effects: cAMP primarily activates Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream targets, leading to various cellular responses such as gene transcription regulation and modulation of enzyme activity.

Gq-Protein Coupled Signaling

In addition to Gs coupling, the A2B receptor can also signal through the Gq family of G-proteins. This pathway leads to the generation of two different second messengers, inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Activation: The Gq alpha subunit activates phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and DAG.

-

Downstream Effects: IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC), which then phosphorylates various cellular proteins.

Mechanism of Action of A2B Receptor Antagonists

A2B receptor antagonists function by competitively binding to the receptor, thereby preventing adenosine from binding and activating the downstream signaling pathways. This blockade can have various therapeutic effects, such as reducing inflammation and inhibiting cell proliferation. The potency and selectivity of these antagonists are key determinants of their therapeutic potential.

Quantitative Data for Selected A2B Receptor Antagonists

The following table summarizes the binding affinity (Ki) and functional potency (IC50) of several well-characterized A2B receptor antagonists. These values are crucial for comparing the pharmacological profiles of different compounds.

| Compound | Human A2B Ki (nM) | Selectivity over other Adenosine Receptors | Reference(s) |

| PSB-603 | 0.553 | >17,000-fold vs A1, A2A, A3 | [1][2][3] |

| CVT-6883 (GS-6201) | 8 - 22 | >100-fold vs A1, A2A, A3 | [4][5][6][7][8][9][10] |

| PSB-1115 | ~10 | High selectivity | [11] |

| MRS-1754 | ~1.13 (Kd) | Selective | [12] |

| ISAM-R56A | 1.50 | Selective | [13] |

| PBF-680 | N/A (A1 antagonist) | Selective A1 antagonist | [14][15][16][17][18] |

| Compound | Functional Assay (e.g., cAMP) IC50 (nM) | Reference(s) |

| PSB-21503 | 59.2 | [11] |

| PSB-21501 | 15.3 | [11] |

| PSB-21502 | 284 | [11] |

| PSB-1115 | 865 | [11] |

| Compound 14a | 0.8 (cAMP inhibition) | [19] |

Note: Ki and IC50 values can vary depending on the experimental conditions and assay used.

Experimental Protocols

The characterization of A2B receptor antagonists relies on a variety of in vitro assays to determine their binding affinity, functional activity, and selectivity.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for the A2B receptor by competing with a radiolabeled ligand.

Detailed Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the A2B receptor. This is typically done by homogenization followed by centrifugation to isolate the membrane fraction.

-

Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled A2B receptor antagonist (e.g., [3H]PSB-603) and varying concentrations of the unlabeled antagonist being tested.

-

Filtration: The incubation mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The amount of bound radioligand is plotted against the concentration of the unlabeled antagonist. The data are fitted to a sigmoidal curve to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[13][20]

cAMP Functional Assay

This assay measures the ability of an antagonist to block the agonist-induced production of cAMP, providing a measure of its functional potency.

Detailed Methodology:

-

Cell Culture: Cells endogenously or recombinantly expressing the A2B receptor are cultured in multi-well plates.

-

Pre-incubation: The cells are pre-incubated with varying concentrations of the A2B receptor antagonist for a defined period.

-

Agonist Stimulation: An A2B receptor agonist, such as NECA (5'-N-Ethylcarboxamidoadenosine), is added to the wells to stimulate cAMP production.

-

Cell Lysis: The cells are lysed to release the intracellular cAMP.

-

cAMP Detection: The concentration of cAMP is measured using a detection kit, commonly based on technologies like Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).[20][21][22]

-

Data Analysis: The cAMP levels are plotted against the antagonist concentration. The data are fitted to a dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.

Bioluminescence Resonance Energy Transfer (BRET) Assay for G-Protein Activation

BRET assays can be used to monitor the interaction between the A2B receptor and its cognate G-proteins in real-time in living cells, providing insights into the initial steps of receptor activation.

Detailed Methodology:

-

Cell Transfection: Cells are co-transfected with plasmids encoding the A2B receptor and G-protein subunits fused to a BRET donor (e.g., Renilla luciferase, Rluc) and a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP). For example, Gα-Rluc and Gγ-YFP can be used to monitor G-protein subunit dissociation upon activation.

-

Incubation: The transfected cells are incubated with the A2B receptor antagonist.

-

Agonist Stimulation: An agonist is added to activate the A2B receptor.

-

BRET Measurement: The substrate for the luciferase is added, and the light emission from both the donor and acceptor molecules is measured. A change in the BRET ratio indicates a change in the proximity of the G-protein subunits, reflecting G-protein activation.

-

Data Analysis: The change in the BRET signal in the presence of the antagonist is quantified to determine its effect on agonist-induced G-protein activation.[11]

Conclusion

A2B receptor antagonists represent a promising class of therapeutic agents with the potential to treat a variety of diseases. A thorough understanding of their mechanism of action, underpinned by robust quantitative data and well-defined experimental protocols, is essential for the successful development of novel and effective drugs targeting the A2B adenosine receptor. This guide provides a foundational resource for researchers and drug development professionals working in this exciting field.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 4. medchemexpress.com [medchemexpress.com]

- 5. rndsystems.com [rndsystems.com]

- 6. immune-system-research.com [immune-system-research.com]

- 7. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Progress in the discovery of selective, high affinity A(2B) adenosine receptor antagonists as clinical candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. medkoo.com [medkoo.com]

- 11. mdpi.com [mdpi.com]

- 12. Novel selective antagonist radioligands for the pharmacological study of A2B adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jitc.bmj.com [jitc.bmj.com]

- 14. PBF-680 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 15. Positive clinical results of Palobiofarma´s adenosine A1 antagonist PBF-680 presented at the European Respiratory Society meeting. - Palobiofarma Home [palobiofarma.com]

- 16. DrugMapper [drugmapper.helsinki.fi]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 22. The A2b adenosine receptor mediates cAMP responses to adenosine receptor agonists in human intestinal epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of A2B Receptor Antagonists: A Technical Guide

This guide provides a comprehensive overview of the in vitro methodologies used to characterize A2B receptor antagonists, tailored for researchers, scientists, and professionals in drug development. It covers the fundamental signaling pathways, detailed experimental protocols, and quantitative data for key antagonists.

A2B Receptor Signaling Pathways

The A2B adenosine (B11128) receptor (A2BAR) is a G protein-coupled receptor (GPCR) that is activated by adenosine. Its signaling is multifaceted, primarily involving the Gs and Gq protein pathways, which makes its characterization complex and essential for understanding the mechanism of action of its antagonists.

Activation of the A2B receptor can lead to the coupling of Gαs proteins, which stimulates adenylyl cyclase (AC) to increase intracellular cyclic AMP (cAMP) levels. This subsequently activates Protein Kinase A (PKA).[1][2] In parallel, the A2B receptor can also couple to Gαq proteins, activating Phospholipase C (PLC) and leading to the activation of the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway.[1] The balance between these pathways can determine the ultimate cellular response.[1]

Below is a diagram illustrating the primary signaling cascades initiated by A2B receptor activation.

Experimental Protocols for In Vitro Characterization

The characterization of A2B receptor antagonists involves a series of in vitro assays to determine their binding affinity, potency, and functional effects.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity (Ki) of an antagonist for the A2B receptor. These assays measure the displacement of a radiolabeled ligand by the test compound.

Experimental Protocol:

-

Cell Culture and Membrane Preparation:

-

Culture cells stably expressing the human A2B receptor (e.g., HEK-293 or CHO cells).[3]

-

Harvest the cells and homogenize them in a cold buffer to prepare cell membranes.

-

Centrifuge the homogenate and resuspend the membrane pellet in an appropriate assay buffer. Determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, incubate the cell membranes (e.g., 30 µg of protein) with a specific A2B receptor radioligand (e.g., [3H]PSB-603).[4]

-

Add increasing concentrations of the unlabeled antagonist.

-

To determine non-specific binding, add a high concentration of a known A2B antagonist (e.g., 10 µM ZM-241385) to a set of wells.[4]

-

Incubate the plate for a specified time (e.g., 120 minutes) at a controlled temperature (e.g., 25°C).[4]

-

-

Detection and Analysis:

-

Terminate the binding reaction by rapid filtration through a filter mat to separate bound from free radioligand.

-

Wash the filters with a cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and perform a non-linear regression analysis to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

-

cAMP Accumulation Assays

These functional assays measure the ability of an antagonist to inhibit the agonist-induced production of cyclic AMP (cAMP), providing a measure of the antagonist's potency (IC50 or KB).[3]

Experimental Protocol:

-

Cell Culture:

-

Plate cells expressing the A2B receptor (e.g., HEK-293 cells) in a suitable multi-well plate and grow to confluence.[3]

-

-

Assay Procedure:

-

Wash the cells with an assay medium (e.g., EMEM-F12 with HEPES).[3]

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 30 µM rolipram) and varying concentrations of the test antagonist for a defined period (e.g., 15 minutes at 37°C).[3]

-

Stimulate the cells with a known A2B receptor agonist (e.g., 10 µM NECA) and incubate for an additional period (e.g., 15 minutes at 37°C).[3]

-

-

Detection and Analysis:

-

Lyse the cells to release intracellular cAMP.[3]

-

Quantify the cAMP levels using a suitable detection kit, such as an enzyme immunoassay, and measure the signal (e.g., absorbance at 450 nm).[3]

-

Plot the cAMP concentration against the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Functional G Protein Activation Assays (BRET)

Bioluminescence Resonance Energy Transfer (BRET) assays can be used to measure the functional consequence of receptor activation by monitoring G protein activation.

Experimental Protocol:

-

Cell Line:

-

Use a cell line co-expressing the A2B receptor and a BRET biosensor pair, such as Renilla luciferase 8 (RLuc8)-tagged Gα protein and a Green Fluorescent Protein 2 (GFP2)-tagged Gγ protein.[5]

-

-

Assay Procedure:

-

Plate the cells in a multi-well plate.

-

Add the test antagonist at various concentrations.

-

Stimulate the cells with an A2B receptor agonist (e.g., NECA).[5]

-

-

Detection and Analysis:

-

Measure the BRET signal, which is the ratio of light emitted by the GFP2 acceptor to the light emitted by the RLuc8 donor.[5]

-

Activation of the receptor leads to a decrease in the BRET ratio.[5]

-

The inhibitory effect of the antagonist is observed as a prevention of the agonist-induced decrease in the BRET ratio.

-

Determine the IC50 of the antagonist from the dose-response curve.

-

The following diagram outlines the general workflow for the in vitro characterization of an A2B receptor antagonist.

Quantitative Data of A2B Receptor Antagonists

The following table summarizes the in vitro binding affinities and functional potencies of several known A2B receptor antagonists.

| Compound | Receptor Subtype | Assay Type | Cell Line | Radioligand/Agonist | Value | Reference |

| PSB-21500 (6a) | Human A2B | Binding (Apparent Ki) | CHO | [3H]PSB-603 | 10.6 nM | [5] |

| PSB-21501 (6b) | Human A2B | Functional (IC50) | HEK-293 | NECA | 15.3 ± 7.1 nM | [5] |

| PSB-21502 (6c) | Human A2B | Functional (IC50) | HEK-293 | NECA | 284 ± 220 nM | [5] |

| PSB-21503 (12) | Human A2B | Functional (IC50) | HEK-293 | NECA | 59.2 ± 20.1 nM | [5] |

| PSB-1115 | Human A2B | Functional (IC50) | HEK-293 | NECA | 865 ± 415 nM | [5] |

| ISAM-140 | Human A2B | Binding (Ki) | HEK-293 | - | 3.50 - 24.3 nM | [3] |

| ZM-241385 | Human A2B | Functional (pA2) | CHO-K1+Gα16+A2B | - | 8.0 | [6] |

| ZM-241385 | Human A2B | Functional (pA2) | HEK-293+A2B | - | 8.0 | [6] |

| PSB 603 | Human A2B | Binding (Ki) | - | - | 0.5 nM | [7] |

| XAC | Human A2B | Binding (Ki) | - | - | 73 nM | [7] |

| ZM 241385 | Human A2B | Binding (Ki) | - | - | 32 nM | [7] |

| SCH 58261 | Human A2B | Binding (Ki) | - | - | 5011 nM | [7] |

References

- 1. Frontiers | The A2B Adenosine Receptor Modulates the Epithelial– Mesenchymal Transition through the Balance of cAMP/PKA and MAPK/ERK Pathway Activation in Human Epithelial Lung Cells [frontiersin.org]

- 2. innoprot.com [innoprot.com]

- 3. jitc.bmj.com [jitc.bmj.com]

- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 5. Irreversible Antagonists for the Adenosine A2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of human recombinant adenosine A2B receptor function assessed by Fluo-3-AM fluorometry and microphysiometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterisation of endogenous A2A and A2B receptor-mediated cyclic AMP responses in HEK 293 cells using the GloSensor™ biosensor: Evidence for an allosteric mechanism of action for the A2B-selective antagonist PSB 603 - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological profile of A2B receptor antagonist 2

An In-depth Technical Guide on the Pharmacological Profile of the A2B Receptor Antagonist PBF-1129

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the pharmacological characteristics of PBF-1129, a potent and selective antagonist of the A2B adenosine (B11128) receptor (A2BR). The information presented herein is intended to support research and development efforts targeting the A2B receptor for therapeutic intervention.

Introduction

The A2B adenosine receptor is a G protein-coupled receptor that is activated by adenosine. Under conditions of cellular stress, such as hypoxia and inflammation, extracellular adenosine levels rise, leading to the activation of the A2B receptor. This receptor is implicated in a variety of physiological and pathophysiological processes, including inflammation, fibrosis, and cancer.[1] The A2B receptor is often overexpressed on a variety of cancer cell types and numerous immune cells, playing a key role in their proliferation, progression, and metastasis.[1] PBF-1129 is an orally bioavailable A2B receptor antagonist that has been investigated in clinical trials for non-small cell lung cancer and idiopathic pulmonary fibrosis.[2][3]

Mechanism of Action

PBF-1129 functions as a competitive antagonist at the A2B adenosine receptor. By binding to the receptor, it blocks the binding of the endogenous agonist, adenosine. The A2B receptor primarily couples to Gs proteins, and its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4] By inhibiting this signaling cascade, PBF-1129 can modulate the downstream effects of A2B receptor activation. In the context of oncology, this includes the inhibition of cancer cell proliferation and metastasis, as well as the reversal of adenosine-mediated immunosuppression within the tumor microenvironment.[1][2]

Signaling Pathway

The canonical signaling pathway for the A2B adenosine receptor involves its coupling to a Gs alpha subunit, which in turn activates adenylyl cyclase to produce cAMP. PBF-1129 blocks this pathway by preventing adenosine from binding to the receptor.

Quantitative Pharmacological Data

The following tables summarize the binding affinity (Ki), functional inhibition (IC50/KB), and selectivity profile of PBF-1129 and the comparative antagonist MRS1754.

Table 1: Binding Affinity (Ki) of PBF-1129 at Human Adenosine Receptors

| Compound | A2B (nM) | A1 (>nM) | A2A (>nM) | A3 (>nM) | Reference |

| PBF-1129 | 24, 35 | 500 | 500 | 500 | [4] |

Table 2: Functional Activity of PBF-1129

| Compound | Assay Type | Parameter | Value (nM) | Reference |

| PBF-1129 | cAMP Production | KB | 28 | [4] |

Table 3: Selectivity Profile of MRS1754

| Compound | hA2B (nM) | rA1 (nM) | hA1 (nM) | hA2A (nM) | hA3 (nM) | rA2A (nM) | Reference |

| MRS1754 | 1.97 | 16.8 | 403 | 503 | 570 | 612 | [5] |

Experimental Protocols

Radioligand Binding Assay

Radioligand binding assays are utilized to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the Ki of PBF-1129 for the human A2B adenosine receptor and other adenosine receptor subtypes.

Methodology:

-

Membrane Preparation: Membranes are prepared from cell lines engineered to express a high density of the target human adenosine receptor subtype (e.g., HEK-293 cells).

-

Radioligand: A selective radioligand for the A2B receptor, such as [3H]MRS1754, is used.[6][7]

-

Assay Conditions:

-

Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (PBF-1129).

-

The incubation is carried out in a suitable buffer at a specific temperature and for a duration sufficient to reach equilibrium.

-

-

Separation of Bound and Free Radioligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed to remove unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (the concentration of PBF-1129 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

-

cAMP Functional Assay

This assay measures the ability of an antagonist to inhibit the production of cAMP stimulated by an agonist.

Objective: To determine the functional potency (KB) of PBF-1129 as an antagonist of the A2B receptor.

Methodology:

-

Cell Culture: A cell line endogenously or recombinantly expressing the human A2B receptor is cultured in appropriate media.

-

Cell Plating: Cells are seeded into multi-well plates and allowed to adhere.

-

Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of PBF-1129.

-

Agonist Stimulation: An A2B receptor agonist (e.g., NECA) is added at a concentration that elicits a submaximal response (typically EC80) to stimulate cAMP production. A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent cAMP degradation.

-

Cell Lysis: After a defined incubation period, the cells are lysed to release intracellular cAMP.

-

cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.

-

Data Analysis: The concentration-response curve for PBF-1129 is plotted, and the IC50 value is determined. This value can be used to calculate the antagonist equilibrium dissociation constant (KB).

References

- 1. Facebook [cancer.gov]

- 2. Improving combination therapies: targeting A2B-adenosine receptor to modulate metabolic tumor microenvironment and immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PBF 1129 - AdisInsight [adisinsight.springer.com]

- 4. academic.oup.com [academic.oup.com]

- 5. MRS 1754 | Adenosine A2B Receptors | Tocris Bioscience [tocris.com]

- 6. [3H]MRS 1754, a selective antagonist radioligand for A2B adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [3H]MRS 1754, a selective antagonist radioligand for A(2B) adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

a2b receptor antagonist 2 binding affinity and selectivity

An In-depth Technical Guide to A2B Receptor Antagonist Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the binding affinity and selectivity of A2B adenosine (B11128) receptor (A2BAR) antagonists. It is designed to serve as a technical resource, offering detailed data, experimental methodologies, and visual representations of key biological pathways and workflows to aid in the research and development of novel A2BAR-targeting therapeutics.

Introduction to the A2B Adenosine Receptor

The A2B adenosine receptor is one of four subtypes of G protein-coupled receptors for adenosine, a ubiquitous signaling nucleoside. Under physiological conditions, the A2B receptor is activated by relatively high concentrations of adenosine that are typically associated with pathophysiological states such as inflammation, hypoxia, and tissue injury.[1] This makes the A2B receptor an attractive therapeutic target for a variety of diseases, including chronic inflammatory diseases, cancer, and fibrosis. The development of potent and selective A2B receptor antagonists is a key focus in harnessing its therapeutic potential.

Binding Affinity and Selectivity of A2B Receptor Antagonists

The efficacy of an A2B receptor antagonist is determined by its binding affinity (often expressed as Kᵢ or IC₅₀) for the A2B receptor and its selectivity over the other adenosine receptor subtypes (A1, A2A, and A3). High affinity ensures that the antagonist can effectively block the receptor at low concentrations, while high selectivity minimizes off-target effects.

Quantitative Data on A2B Antagonist Binding

The following tables summarize the binding affinity and selectivity data for a selection of well-characterized A2B receptor antagonists.

Table 1: Binding Affinity (Kᵢ, nM) of Selected Antagonists at Human Adenosine Receptor Subtypes

| Compound | A2B Kᵢ (nM) | A1 Kᵢ (nM) | A2A Kᵢ (nM) | A3 Kᵢ (nM) | Selectivity (A1/A2B) | Selectivity (A2A/A2B) | Selectivity (A3/A2B) |

| ISAM-R56A | 1.50 | >1000 | >1000 | >1000 | >667 | >667 | >667 |

| PBF-1129 | 24 | >500 | >500 | >500 | >21 | >21 | >21 |

| PSB-21500 | 10.6 | 403 | >1000 | >1000 | 38 | >94 | >94 |

| Compound 9 | 2.51 | 158 | 11.7 | 104 | 63 | 4.7 | 41 |

| ISAM-140 | 24.3 | >1000 | >1000 | >1000 | >41 | >41 | >41 |

| SY1AF-30 | 3.50 | >1000 | >1000 | >1000 | >286 | >286 | >286 |

| SY1AF-80 | 11.3 | >1000 | >1000 | >1000 | >88 | >88 | >88 |

| SY1KO-24 | 15.1 | >1000 | >1000 | >1000 | >66 | >66 | >66 |

Data compiled from multiple sources.[2][3][4][5]

Table 2: Functional Antagonism (Kₑ, nM) of Selected Antagonists

| Compound | A2B Kₑ (nM) |

| PBF-1129 | 28 |

| ISAM-R56A | 1.90 |

| ISAM-140 | 31.0 |

| SY1AF-30 | 4.50 |

| SY1AF-80 | 15.0 |

| SY1KO-24 | 20.0 |

Data represents the ability of the antagonist to inhibit agonist-induced cAMP production.[3][6]

Experimental Protocols

Accurate determination of binding affinity and selectivity relies on robust and well-defined experimental protocols. The following sections detail the methodologies for the key assays used in the characterization of A2B receptor antagonists.

Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[7]

Objective: To determine the inhibition constant (Kᵢ) of a test compound for the A2B adenosine receptor.

Materials:

-

Membrane preparations from cells stably expressing the human A2B adenosine receptor (e.g., CHO or HEK293 cells).[4]

-

Radioligand: e.g., [³H]PSB-603.[5]

-

Non-specific binding control: A high concentration of a non-labeled A2B antagonist (e.g., 10 µM PSB-1115).[8]

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.[8]

-

Adenosine deaminase (ADA): To remove endogenous adenosine.

-

Glass fiber filters (e.g., GF/C).[9]

-

Scintillation cocktail.

Protocol:

-

Membrane Preparation:

-

Culture cells expressing the recombinant human A2B receptor.

-

Homogenize cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).[9]

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[9]

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation (typically 5-20 µg of protein), the radioligand at a fixed concentration (e.g., 0.3 nM [³H]PSB-603), and varying concentrations of the test compound.[5]

-

To determine non-specific binding, a separate set of wells should contain the membrane preparation, radioligand, and a high concentration of a non-labeled competitor.

-

Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.[9]

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.[9]

-

Wash the filters several times with ice-cold assay buffer.

-

Dry the filters and place them in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[9]

-

cAMP Accumulation Assay

This functional assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic AMP (cAMP), a key second messenger in A2B receptor signaling.

Objective: To determine the functional potency (Kₑ or IC₅₀) of an A2B receptor antagonist.

Materials:

-

Cells stably expressing the human A2B adenosine receptor (e.g., HEK293 or CHO cells).[10]

-

A2B receptor agonist: e.g., NECA (5'-N-Ethylcarboxamidoadenosine).[6]

-

Phosphodiesterase (PDE) inhibitor: e.g., IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.[11]

-

cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).

Protocol:

-

Cell Culture and Plating:

-

Culture cells expressing the A2B receptor to an appropriate density.

-

Plate the cells in a 96-well plate and allow them to adhere overnight.[10]

-

-

Antagonist Incubation:

-

Pre-incubate the cells with varying concentrations of the test antagonist in the presence of a PDE inhibitor (e.g., 50 µM IBMX) for a short period (e.g., 10-15 minutes).[11]

-

-

Agonist Stimulation:

-

Add a fixed concentration of the A2B agonist (e.g., NECA, typically at its EC₈₀ concentration) to all wells except the basal control.

-

Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for cAMP production.[11]

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the cAMP concentration as a function of the logarithm of the antagonist concentration.

-

Determine the IC₅₀ value, which is the concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP response.

-

The Kₑ value can be calculated using the Schild equation for competitive antagonists.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in A2B receptor function and drug discovery is crucial for a comprehensive understanding.

A2B Receptor Signaling Pathways

The A2B receptor couples to multiple G proteins, primarily Gs and Gq, leading to the activation of diverse downstream signaling cascades.

Caption: A2B Receptor Signaling Pathways.

Experimental Workflow for A2B Antagonist Characterization

The discovery and characterization of novel A2B receptor antagonists typically follows a structured workflow.

Caption: A2B Antagonist Discovery Workflow.

Logic of a Competitive Radioligand Binding Assay

This diagram illustrates the principle behind a competitive radioligand binding assay.

Caption: Competitive Binding Assay Principle.

References

- 1. Adenosine A2B receptor - Wikipedia [en.wikipedia.org]

- 2. jitc.bmj.com [jitc.bmj.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Development of a Radiofluorinated Adenosine A2B Receptor Antagonist as Potential Ligand for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Tritium-labeled agonists as tools for studying adenosine A2B receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. ashpublications.org [ashpublications.org]

The Role of the A2B Adenosine Receptor in Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the A2B adenosine (B11128) receptor's (A2BR) multifaceted role in cancer cell proliferation. The tumor microenvironment, often characterized by hypoxia, exhibits elevated levels of extracellular adenosine, which activates the low-affinity A2B receptor. This activation triggers a cascade of signaling events that can either promote or suppress tumor growth, depending on the cancer type and cellular context. This document summarizes key signaling pathways, quantitative data from proliferation assays, and detailed experimental protocols to facilitate further research and drug development in this critical area of oncology.

A2B Receptor Signaling Pathways in Cancer Cell Proliferation

The A2B receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gs and Gq proteins, and in some contexts to Gi proteins.[1] Its activation by adenosine initiates downstream signaling cascades that converge on key regulators of cell proliferation, survival, and metabolism.

Canonical Gs/cAMP/PKA and Gq/PLC/Ca²⁺ Pathways

Upon adenosine binding, the A2BR undergoes a conformational change, leading to the activation of associated G proteins.

-

Gs Pathway: The activated Gs alpha subunit stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA).[2][3]

-

Gq Pathway: In some cell types, the A2BR can couple to Gq proteins, leading to the activation of phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC).[4]

Downstream Effector Pathways

The initial signals from cAMP/PKA and Ca²⁺/PKC are transduced to downstream effector pathways that directly impact cell proliferation.

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial regulator of cell growth. The A2BR can modulate this pathway in a cell-type-dependent manner. In some cancers, A2BR activation leads to ERK1/2 phosphorylation and subsequent cell proliferation.[3] Conversely, in cell lines like MDA-MB-231 breast cancer, A2BR stimulation can reduce ERK1/2 phosphorylation by activating MAPK-phosphatase-1 (MKP-1), thus inhibiting proliferation.[4][5]

-

PI3K/Akt Pathway: The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is another critical signaling axis for cell survival and proliferation. A2BR activation has been shown to stimulate the PI3K/Akt pathway, contributing to the growth of certain cancer cells, such as glioblastoma stem cells.[3][6]

Quantitative Data on A2B Receptor-Mediated Proliferation

The following tables summarize the quantitative effects of A2BR agonists and antagonists on cancer cell proliferation from various studies.

Table 1: Effects of A2B Receptor Agonists on Cancer Cell Proliferation

| Cancer Cell Line | Agonist | Concentration | Effect on Proliferation | Reference |

| MDA-MB-231 (Breast) | BAY 60-6583 | Not Specified | Stimulation | [6] |

| PC-3 (Prostate) | NECA | Not Specified | Increased proliferation | [7][8] |

| PC-3 (Prostate) | BAY 60-6583 | Not Specified | Increased proliferation | [7][8] |

| A549 (Lung) | BAY 60-6583 | 50-100 nM | Slight increase | [2] |

| A549 (Lung) | BAY 60-6583 | 1 µM | Decrease | [2] |

| B16 Melanoma | BAY 60-6583 | 1.0 µM | Increased cell survival after irradiation | [9] |

Table 2: Effects of A2B Receptor Antagonists on Cancer Cell Proliferation

| Cancer Cell Line | Antagonist | Concentration | Effect on Proliferation | Reference |

| PC-3, DU145, LNCaP (Prostate) | PSB-603 | Not Specified | Inhibition of cell growth | [7][8] |

| Colon Carcinoma Cells | MRS1754 | Dose-dependent | Significant inhibition | [10] |

| 22Rv1 (Prostate) | PSB-603 | Not Specified | Attenuated proliferation | [11] |

| B16 Melanoma | PSB-603 | Not Specified | Reduced survival rate after irradiation | [9] |

| 769-P, Caki-1 (Renal) | MRS1754 | 200 nM or greater | Significant decrease in viability | [12] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

MTT Assay for Cell Viability

This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells, providing an indication of cell viability and proliferation.[13]

Materials:

-

Cancer cells of interest

-

96-well plates

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Treat the cells with various concentrations of A2BR agonists, antagonists, or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).

-

Following treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Incubate the plate in the dark at room temperature for at least 2 hours on a shaker to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Colony Formation Assay

This assay assesses the ability of single cells to undergo unlimited division and form colonies, a hallmark of cancer cells.[14][15]

Materials:

-

Cancer cells of interest

-

6-well plates

-

Complete culture medium

-

A2BR agonists, antagonists, or vehicle control

-

Crystal Violet staining solution (0.5% w/v in 25% methanol)

Protocol:

-

Seed a low number of cells (e.g., 500-2,000 cells/well) in 6-well plates.[16]

-

Treat the cells with the compounds of interest at various concentrations.

-

Incubate the plates for 7-14 days at 37°C and 5% CO₂, allowing colonies to form.

-

Wash the colonies twice with PBS.

-

Fix the colonies with 400 µL of methanol for 20 minutes at room temperature.[16]

-

Stain the colonies with 1 mL of crystal violet solution for 40 minutes at room temperature.[16]

-

Wash the plates with deionized water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of >50 cells) manually or using an automated colony counter.[17]

Western Blotting for Signaling Pathway Analysis

This technique is used to detect specific proteins in a sample and can be employed to analyze the activation state of signaling pathways (e.g., phosphorylation of ERK and Akt).

Materials:

-

Cancer cells treated with A2BR modulators

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lyse the treated cells and quantify the protein concentration.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

Conclusion

The A2B adenosine receptor plays a complex and often contradictory role in cancer cell proliferation. Its ability to activate multiple signaling pathways, including the cAMP/PKA, MAPK/ERK, and PI3K/Akt pathways, underscores its importance as a potential therapeutic target. The context-dependent nature of A2BR signaling, leading to either pro-proliferative or anti-proliferative effects in different cancer types, highlights the need for a thorough understanding of its function in specific malignancies. The quantitative data and detailed experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting the A2B receptor in cancer treatment.

References

- 1. HIF-1α regulates A2B adenosine receptor expression in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The A2B Adenosine Receptor Modulates the Epithelial– Mesenchymal Transition through the Balance of cAMP/PKA and MAPK/ERK Pathway Activation in Human Epithelial Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A2B Adenosine Receptor and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The A2B adenosine receptor in MDA-MB-231 breast cancer cells diminishes ERK1/2 phosphorylation by activation of MAPK-phosphatase-1 | PLOS One [journals.plos.org]

- 5. The A2B adenosine receptor in MDA-MB-231 breast cancer cells diminishes ERK1/2 phosphorylation by activation of MAPK-phosphatase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. A2B adenosine receptor blockade inhibits growth of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Involvement of A2B Receptor in DNA Damage Response and Radiosensitizing Effect of A2B Receptor Antagonists on Mouse B16 Melanoma [jstage.jst.go.jp]

- 10. Hypoxia-inducible adenosine A2B receptor modulates proliferation of colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ligand-Independent Adenosine A2B Receptor Constitutive Activity as a Promoter of Prostate Cancer Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Blockade of Adenosine A2b Receptor Reduces Tumor Growth and Migration in Renal Cell Carcinoma [jcancer.org]

- 13. researchhub.com [researchhub.com]

- 14. artscimedia.case.edu [artscimedia.case.edu]

- 15. Clonogenic Assay [en.bio-protocol.org]

- 16. Colony Formation [protocols.io]

- 17. agilent.com [agilent.com]

A Technical Guide to A2B Receptor Antagonists for Immuno-Oncology Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the A2B adenosine (B11128) receptor (A2BAR) as a target in immuno-oncology. It details the underlying signaling pathways, summarizes the quantitative data of key antagonists, provides detailed experimental protocols for their evaluation, and illustrates the core concepts through signaling and workflow diagrams.

Introduction: The A2B Adenosine Receptor in the Tumor Microenvironment

The tumor microenvironment (TME) is characterized by high levels of extracellular adenosine, a potent immunosuppressive molecule.[1] Adenosine is generated from the breakdown of adenosine triphosphate (ATP) by the ectoenzymes CD39 and CD73, which are often overexpressed on tumor and immune cells.[2] This accumulation of adenosine helps cancer cells evade immune destruction.

There are four subtypes of adenosine receptors: A1, A2A, A2B, and A3.[3] The A2B receptor, a G protein-coupled receptor (GPCR), is of particular interest in immuno-oncology due to its low affinity for adenosine, meaning it is primarily activated under conditions of high adenosine concentration, such as those found in the TME.[2] High expression of A2BAR is often observed in various cancer tissues compared to adjacent normal tissues and is frequently associated with worse prognoses in cancers like triple-negative breast cancer and bladder urothelial carcinoma.[4]

Activation of the A2B receptor on both cancer and immune cells promotes tumor progression through several mechanisms:

-

Immune Suppression: A2BAR signaling inhibits the function of various immune cells, including T cells, natural killer (NK) cells, and dendritic cells (DCs), while promoting the expansion of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs).[5][6]

-

Tumor Growth and Proliferation: A2BAR activation can stimulate cancer cell proliferation through downstream signaling pathways.[4]

-

Metastasis and Angiogenesis: The receptor is implicated in enhancing tumor cell migration, invasion, and the formation of new blood vessels that supply the tumor.[1][4]

Given its multifaceted role in promoting an immunosuppressive TME and tumor progression, the A2B receptor has emerged as a promising therapeutic target. A2B receptor antagonists are being developed to block adenosine-mediated signaling, thereby restoring anti-tumor immunity and inhibiting tumor growth.[7][8]

The A2B Receptor Signaling Pathway

The A2B adenosine receptor is coupled to both Gαs and Gαq G proteins, and its activation triggers multiple downstream signaling cascades that contribute to its pro-tumoral effects.[5]

Signaling Pathways Activated by A2BAR:

-

cAMP/PKA Pathway: The primary signaling pathway for A2BAR is through the Gαs protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[8] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn can phosphorylate various downstream targets, including the cAMP response element-binding protein (CREB).[9] This pathway is largely responsible for the immunosuppressive effects on T cells and other immune cells.[3]

-

PLC/IP3/DAG Pathway: A2BAR can also couple to Gαq proteins, activating phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).

-

MAPK/ERK Pathway: Activation of the A2B receptor has been shown to stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and survival.[4]

-

PI3K/Akt Pathway: The PI3K-Akt pathway, another critical regulator of cell proliferation and apoptosis, can also be activated by A2BAR signaling.[4]

The following diagram illustrates the major signaling pathways initiated by A2B receptor activation.

Caption: A2B Receptor Signaling Pathways.

A2B Receptor Antagonists: Quantitative Data

Several small molecule A2B receptor antagonists have been developed and characterized for their potency and selectivity. This section summarizes the quantitative data for some of the most cited antagonists in immuno-oncology research.

| Antagonist | Target(s) | Ki (nM) - Human A2B | Selectivity vs A1 (fold) | Selectivity vs A2A (fold) | Selectivity vs A3 (fold) | Reference(s) |

| PBF-1129 | A2B | 24 | >20 | >20 | >20 | [10] |

| PSB-603 | A2B | 0.553 | >18,000 | >18,000 | >18,000 | [8] |

| CVT-6883 | A2B | 22 | ~88 | ~149 | ~49 | [3][7] |

| PSB-1115 | A2B | 73 | >13 | >13 | >13 | [11] |

| Etrumadenant (AB928) | A2A/A2B | 2 (Kd) | - | - | - | [4] |

Table 1: Binding Affinities (Ki) and Selectivity of A2B Receptor Antagonists. Ki values represent the inhibition constant, a measure of binding affinity. Lower Ki indicates higher affinity. Selectivity is shown as the fold-difference in Ki values compared to the A2B receptor.

| Antagonist | Assay Type | Cell Line | Parameter | Value (nM) | Reference(s) |

| PBF-1129 | cAMP accumulation | - | KB | 28 | [9] |

| CVT-6883 | cAMP accumulation | - | KB | 6 | [3][7] |

| Etrumadenant (AB928) | cAMP accumulation | - | KB | 2 | [2] |

| PSB-603 | cAMP accumulation | Flp-In-CHO | Ki | 1.3 | [12] |

| PSB-1115 | G protein activation | - | IC50 | 865 | [11] |

Table 2: Functional Potency of A2B Receptor Antagonists. KB is the antagonist dissociation constant, and IC50 is the half-maximal inhibitory concentration. These values indicate the concentration of the antagonist required to inhibit 50% of the receptor's response.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize A2B receptor antagonists.

Radioligand Binding Assay for A2B Receptor

This assay measures the binding affinity of a test compound for the A2B receptor by competing with a radiolabeled ligand.

Materials:

-

HEK-293 or CHO cells stably expressing the human A2B receptor.

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Radioligand (e.g., [3H]PSB-603 or [3H]ZM241385).

-

Non-specific binding control (e.g., a high concentration of a non-labeled A2B antagonist like ZM241385 or NECA).

-

Test compounds (A2B antagonists).

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail and counter.

Protocol:

-

Membrane Preparation:

-

Culture and harvest A2B receptor-expressing cells.

-

Homogenize cells in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 0.1-0.5 mg/mL.

-

-

Binding Reaction:

-

In a 96-well plate, add in order:

-

Assay buffer.

-

Test compound at various concentrations.

-

Radioligand at a concentration near its Kd.

-

Membrane preparation.

-

-

For total binding wells, add buffer instead of the test compound.

-

For non-specific binding wells, add the non-specific binding control.

-

Incubate the plate at room temperature for 60-120 minutes with gentle agitation.

-

-

Filtration and Counting:

-

Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay

This functional assay measures the ability of an antagonist to block agonist-induced cAMP production.

Materials:

-

HEK-293 or CHO cells expressing the A2B receptor.

-

Cell culture medium.

-

Phosphodiesterase inhibitor (e.g., Rolipram or IBMX) to prevent cAMP degradation.

-

A2B receptor agonist (e.g., NECA).

-

Test compounds (A2B antagonists).

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).

Protocol:

-

Cell Plating:

-

Seed A2B receptor-expressing cells into a 96-well plate and culture overnight.

-

-

Assay Procedure:

-

Wash the cells with assay buffer (e.g., HBSS or serum-free medium).

-

Pre-incubate the cells with a phosphodiesterase inhibitor for 15-30 minutes at 37°C.

-

Add the test compound (antagonist) at various concentrations and incubate for another 15-30 minutes.

-

Stimulate the cells with a fixed concentration of the agonist (e.g., NECA at its EC80) and incubate for 15-60 minutes at 37°C.

-

-

cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the cAMP concentration against the log concentration of the antagonist.

-

Determine the IC50 value from the resulting dose-response curve.

-

The KB value can be calculated using the Gaddum-Schild equation if a full agonist dose-response curve is generated in the presence of different antagonist concentrations.

-

In Vitro T-Cell Activation and Proliferation Assay

This assay assesses the ability of A2B antagonists to reverse adenosine-mediated suppression of T-cell function.

Materials:

-

Human or mouse T cells (e.g., isolated from PBMCs or splenocytes).

-

T-cell activation reagents (e.g., anti-CD3/CD28 beads or antibodies).

-

Adenosine or a stable analog (e.g., NECA).

-

Test compounds (A2B antagonists).

-

Cell proliferation dye (e.g., CFSE or CellTrace Violet).

-

Flow cytometer.

-

Cytokine detection assay (e.g., ELISA or CBA for IFN-γ).

Protocol:

-

T-Cell Labeling and Culture:

-

Isolate T cells and label them with a cell proliferation dye.

-

Culture the labeled T cells in a 96-well plate.

-

-

Treatment:

-

Add the following to the appropriate wells:

-

T-cell activation reagents.

-

Adenosine (to suppress T-cell activation).

-

Test compound (A2B antagonist) at various concentrations.

-

-

Include control wells (e.g., unstimulated, stimulated without adenosine, stimulated with adenosine but no antagonist).

-

-

Incubation:

-

Incubate the plate for 3-5 days at 37°C in a CO2 incubator.

-

-

Analysis:

-

Proliferation: Harvest the cells and analyze the dilution of the proliferation dye by flow cytometry. A decrease in fluorescence intensity indicates cell division.

-

Cytokine Production: Collect the culture supernatant and measure the concentration of IFN-γ or other relevant cytokines by ELISA or a cytometric bead array.

-

-

Data Analysis:

-

Quantify the percentage of proliferated T cells and the concentration of cytokines in each condition.

-

Plot the results against the antagonist concentration to determine its efficacy in reversing adenosine-mediated suppression.

-

Visualizing the Role of A2B Antagonists in Immuno-Oncology

The following diagrams illustrate a typical experimental workflow for evaluating A2B antagonists and the logical relationship of how their mechanism of action leads to an anti-tumor immune response.

Caption: Experimental Workflow for A2B Antagonist Evaluation.

Caption: Mechanism of A2B Antagonism in Immuno-Oncology.

Conclusion

The A2B adenosine receptor is a critical mediator of immunosuppression and tumor progression within the adenosine-rich tumor microenvironment. A2B receptor antagonists represent a promising therapeutic strategy to reverse these effects and enhance anti-tumor immunity. This guide has provided a detailed overview of the A2B receptor's role in cancer, the quantitative characteristics of key antagonists, and robust experimental protocols for their evaluation. The continued development and investigation of selective and potent A2B receptor antagonists, both as monotherapies and in combination with other immunotherapies, hold significant potential for improving outcomes for cancer patients.

References

- 1. Irreversible Antagonists for the Adenosine A2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Progress in the discovery of selective, high affinity A2B adenosine receptor antagonists as clinical candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Progress in the discovery of selective, high affinity A(2B) adenosine receptor antagonists as clinical candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Improving combination therapies: targeting A2B-adenosine receptor to modulate metabolic tumor microenvironment and immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Etrumadenant (AB928; AB-928) | dual antagonist of the A2aR and A2bR adenosine receptors| CAS 2239273-34-6 | anticancer and immunomodulatory | Buy AB928 from Supplier InvivoChem [invivochem.com]

- 11. Irreversible Antagonists for the Adenosine A2B Receptor [mdpi.com]

- 12. PSB603 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetomalariapharmacology.org]

Preclinical Profile of A2B Adenosine Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of A2B adenosine (B11128) receptor (A2BAR) antagonists. The A2B receptor, a G protein-coupled receptor, is increasingly recognized as a promising therapeutic target in a variety of diseases, including cancer, inflammatory conditions, and asthma.[1][2] This document summarizes key quantitative data from preclinical studies, details common experimental methodologies, and visualizes critical signaling pathways and workflows to facilitate a deeper understanding of the preclinical development of A2BAR antagonists.

Core Concepts of A2B Receptor Antagonism

The A2B adenosine receptor is one of four adenosine receptor subtypes (A1, A2A, A2B, and A3).[3] Under conditions of cellular stress, injury, or hypoxia, extracellular adenosine levels rise, activating these receptors.[4] The A2B receptor, in particular, is implicated in a range of physiological and pathophysiological processes, including inflammation, angiogenesis, and immune suppression.[1][2] A2BAR antagonists are compounds designed to block the binding of adenosine to the A2B receptor, thereby inhibiting its downstream signaling and mitigating its pro-disease effects.[3]

Quantitative Data Summary of Preclinical A2B Receptor Antagonists

The following tables summarize the in vitro and in vivo pharmacological data for several preclinical A2B receptor antagonists. This data is essential for comparing the potency, selectivity, and efficacy of different compounds.

Table 1: In Vitro Receptor Binding Affinity and Functional Antagonism

| Compound | Target | Species | Assay Type | Ki (nM) | KB (nM) | Reference |

| CVT-6883 | A2B | Human | Radioligand Binding | 22 | 6 | [5] |

| A1 | Human | Radioligand Binding | 1,940 | - | [5] | |

| A2A | Human | Radioligand Binding | 3,280 | - | [5] | |

| A3 | Human | Radioligand Binding | 1,070 | - | [5] | |

| MRE-2029-F20 | A2B | Human | Radioligand Binding | 5.5 | - | [5] |

| A1 | Human | Radioligand Binding | > 1,000 | - | [5] | |

| A2A | Human | Radioligand Binding | > 1,000 | - | [5] | |

| A3 | Human | Radioligand Binding | > 1,000 | - | [5] | |

| LAS38096 | A2B | Human | Radioligand Binding | 17 | - | [5] |

| A1 | Human | Radioligand Binding | > 1,000 | - | [5] | |

| A2A | Human | Radioligand Binding | > 2,500 | - | [5] | |

| A3 | Human | Radioligand Binding | > 1,000 | - | [5] | |

| M1069 | A2A | Human | Functional Antagonism | - | IC50 = 0.13 | [6] |

| A2B | Human | Functional Antagonism | - | IC50 = 9.03 | [6] | |

| A1 | Human | Functional Antagonism | - | IC50 = 1,389 | [6] | |

| PSB-21500 | A2B | Human | Radioligand Binding | 10.6 | - | [7] |

| A1 | Human | Radioligand Binding | >38-fold selectivity | - | [7] | |

| A2A/A3 | Human | Radioligand Binding | ~100-fold selectivity | - | [7] |

Table 2: In Vitro Cellular Activity

| Compound | Cell Type | Assay | Endpoint | Potency (IC50/EC50) | Reference |

| CVT-6694 | Bronchoalveolar lavage smooth muscle cells | Cytokine Release | IL-6, MCP-1 | Attenuated increase | [5] |

| LAS38096 | Human and mouse fibroblasts | IL-6 Production | NECA-induced IL-6 | Dose-dependent inhibition | [5] |

| M1069 | Murine Bone Marrow-Derived Dendritic Cells | VEGF Secretion | VEGF release | IC50 = 181 nM | [6] |

| M1069 | Murine T cells | IL-2 Production Rescue | NECA-suppressed IL-2 | EC50 = 27 nM (1 µM NECA) | [6] |

| PSB-603 | Prostate cancer cell lines | Proliferation | Cell growth | Decreased proliferation | [8] |

| GS-6201 | MDA-MB-231 breast cancer cells | Proliferation and Migration | Cell growth and movement | Blocked A2BAR-mediated effects | [8] |

Table 3: In Vivo Efficacy in Preclinical Models

| Compound | Disease Model | Species | Dosing | Key Findings | Reference |

| CVT-6883 | Mouse model of asthma (ragweed challenge) | Mouse | 1 mg/kg IP, 14 days | As effective as montelukast (B128269) in reducing airway reactivity | [5] |

| CVT-6883 | Mouse model of pulmonary fibrosis (bleomycin-induced) | Mouse | - | Significantly reduced fibrosis and inflammation | [5] |

| PBF-1129 | Lewis Lung Carcinoma | Mouse | - | Decreased tumor growth and metastasis | [9] |

| M1069 | 4T1 tumor model | Mouse | - | Reduced tumor growth as a single agent and enhanced checkpoint inhibitor activity | [6] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are protocols for key experiments commonly used in the evaluation of A2B receptor antagonists.

Radioligand Binding Assays

This assay is used to determine the binding affinity (Ki) of a test compound for the A2B receptor and other adenosine receptor subtypes to assess selectivity.

Protocol:

-

Cell Culture and Membrane Preparation: Human adenosine receptors (A1, A2A, A2B, A3) are expressed in transfected cell lines (e.g., CHO, HeLa, HEK-293).[10] Cells are cultured and harvested, and cell membranes are prepared by homogenization and centrifugation.

-

Binding Reaction: Cell membranes are incubated with a specific radioligand (e.g., [3H]PSB-603 for A2BAR) and varying concentrations of the unlabeled test compound.[7][10]

-

Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assays

This assay measures the ability of an antagonist to inhibit the production of cyclic adenosine monophosphate (cAMP) stimulated by an A2B receptor agonist, thereby determining its functional potency (KB or IC50).

Protocol:

-

Cell Culture: Cells endogenously expressing or transfected with the A2B receptor (e.g., HEK-293) are cultured in appropriate media.[10]

-

Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of the A2B receptor antagonist.

-

Agonist Stimulation: An A2B receptor agonist, such as N-ethylcarboxamidoadenosine (NECA), is added to stimulate cAMP production.[10]

-

cAMP Measurement: The intracellular cAMP levels are measured using a commercially available kit, such as a competitive immunoassay or a bioluminescence-based assay.

-

Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-stimulated cAMP production is determined to calculate the IC50 or KB value.

In Vivo Tumor Models

Animal models are critical for evaluating the anti-tumor efficacy of A2B receptor antagonists.

Protocol:

-

Tumor Cell Implantation: A specific number of cancer cells (e.g., 4T1 murine breast cancer cells) are injected subcutaneously or orthotopically into immunocompetent or immunodeficient mice.[6]

-

Treatment Administration: Once tumors reach a palpable size, mice are randomized into treatment groups and receive the A2B receptor antagonist, a vehicle control, or a positive control (e.g., a checkpoint inhibitor) via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule.[6][9]

-

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tissues may be collected for further analysis, such as immunohistochemistry or flow cytometry of the tumor microenvironment.[9]

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs can significantly enhance understanding. The following diagrams were generated using Graphviz (DOT language).

A2B Receptor Signaling Pathway

The A2B receptor is known to couple to multiple G proteins, primarily Gs and Gq, leading to the activation of distinct downstream signaling cascades.

Caption: A2B Receptor Signaling Pathways.

Experimental Workflow for In Vitro Antagonist Screening

This workflow outlines the typical steps involved in the initial in vitro screening of potential A2B receptor antagonists.

Caption: In Vitro A2B Antagonist Screening Workflow.

Logical Relationship in Tumor Microenvironment

This diagram illustrates the logical relationships between adenosine, the A2B receptor, and key components of the tumor microenvironment that contribute to tumor progression.

Caption: A2B Receptor's Role in the Tumor Microenvironment.

References

- 1. A2B adenosine receptors in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oaepublish.com [oaepublish.com]

- 3. What are A2bR antagonists and how do they work? [synapse.patsnap.com]

- 4. Attenuation of Chronic Pulmonary Inflammation in A2B Adenosine Receptor Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Progress in the discovery of selective, high affinity A2B adenosine receptor antagonists as clinical candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. mdpi.com [mdpi.com]

- 8. A2B Adenosine Receptor and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Dosing of A2B Receptor Antagonists in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of various A2B receptor antagonists in mouse models, compiled from preclinical research in oncology, inflammation, fibrosis, and cardiovascular diseases. The following sections detail dosing regimens, experimental protocols, and the underlying signaling pathways.

A2B Receptor Antagonists: In Vivo Dosing Summary

The following table summarizes the in vivo dosing parameters for several common A2B receptor antagonists used in mouse models.

| Antagonist | Mouse Model | Disease Area | Dose | Route of Administration | Dosing Frequency | Vehicle | Reference(s) |

| GS-6201 | Bleomycin-induced dermal fibrosis | Fibrosis | Not specified | Mixed in chow | Daily | Chow | [1] |

| TSK1 mice | Dermal Fibrosis | Not specified | Mixed in chow | Daily for 30 days | Chow | [1] | |

| Acute Myocardial Infarction (ICR mice) | Cardiovascular | 4 mg/kg | Intraperitoneal (i.p.) | Twice daily for 14 days | Not specified | [2] | |

| M1069 | 4T1 tumor model (BALB/c mice) | Oncology | 30, 100, or 300 mg/kg | Oral gavage (p.o.) | Twice daily (BID) | 0.2 mL | [3][4] |

| MC38 tumor model (C57BL/6 mice) | Oncology | 300 mg/kg | Oral gavage (p.o.) | Twice daily (BID) | 0.2 mL | [3] | |

| PSB-603 | Carrageenan-induced paw edema | Inflammation | 5 mg/kg b.w. | Intraperitoneal (i.p.) | Single dose | 1% Tween 80 | [5][6] |

| Zymosan A-induced peritonitis | Inflammation | 5 mg/kg b.w. | Intraperitoneal (i.p.) | Single dose | 1% Tween 80 | [5][6] | |

| Diet-induced obesity | Metabolic Disease | 5 mg/kg or 2x5 mg/kg b.w. | Intraperitoneal (i.p.) | Daily for 14 days | 1% Tween 80 | [7] | |

| ATL801 | MB49 bladder cancer (WT, A2AAR-/-, A2BAR-/- mice) | Oncology | 1 µM (in 100 µL) | Peritumoral injection | Three times weekly | Not specified | [8] |

| MRS1754 | Diabetic nephropathy (STZ-induced) | Metabolic Disease | 1 mg/kg | Intraperitoneal (i.p.) | Daily for two weeks | Not specified | [9] |

| Polymicrobial sepsis (CLP model, ICR/CD-1 mice) | Inflammation | Not specified | Not specified | Single dose | Not specified | [10] | |

| B16-SIY melanoma | Oncology | 2 mg/kg | Intraperitoneal (i.p.) | Daily | 0.1% DMSO | [11] | |

| PSB1115 | B16-F10 melanoma | Oncology | 1 mg/kg | Peritumoral (p.t.) | Daily for four days | Phosphate-buffered saline | [12] |

| PBF-1129 | Various tumor models (lung, melanoma, colon, breast) | Oncology | Not specified | Not specified | Not specified | Not specified | [13] |

A2B Receptor Signaling Pathway

The A2B adenosine (B11128) receptor is a G-protein coupled receptor (GPCR) that can signal through multiple pathways, primarily involving Gs and Gq proteins. This dual signaling capacity allows it to elicit a wide range of cellular responses depending on the cell type and physiological context.

References

- 1. iacuc.wsu.edu [iacuc.wsu.edu]

- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 3. uac.arizona.edu [uac.arizona.edu]

- 4. A2B adenosine receptors in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.fsu.edu [research.fsu.edu]

- 6. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]

- 9. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]

- 10. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 12. varsitytutors.com [varsitytutors.com]

- 13. Intraperitoneal Injection in an Adult Mouse [protocols.io]

Application Note: High-Throughput Screening of A2B Adenosine Receptor Antagonists Using Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

The A2B adenosine (B11128) receptor (A2BAR) is a G protein-coupled receptor (GPCR) that has emerged as a significant therapeutic target for a range of conditions, including inflammation, cancer, and cardiovascular diseases.[1] Unlike other adenosine receptor subtypes, the A2B receptor is typically activated under conditions of high adenosine concentrations, which are often associated with pathological states like ischemia and tissue injury. The A2B receptor primarily couples to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[2] It can also couple to Gq proteins, stimulating phospholipase C (PLC) and leading to increases in intracellular calcium.[3] The development of selective A2B receptor antagonists is a key area of research for therapeutic intervention. This document provides detailed protocols for cell-based assays designed to identify and characterize A2B receptor antagonists.

A2B Receptor Signaling Pathway